molecular formula C9H20N2O3 B1278379 tert-Butyl (2-((2-hydroxyethyl)amino)ethyl)carbamate CAS No. 208577-84-8

tert-Butyl (2-((2-hydroxyethyl)amino)ethyl)carbamate

Cat. No. B1278379
M. Wt: 204.27 g/mol
InChI Key: CEBBCRUTQUIXBU-UHFFFAOYSA-N
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Description

tert-Butyl (2-((2-hydroxyethyl)amino)ethyl)carbamate is a chemical compound that serves as an intermediate in the synthesis of various biologically active compounds, including chiral organoselenanes, organotelluranes, and pharmaceuticals such as omisertinib (AZD9291) . The compound is characterized by the presence of a tert-butyl group, a carbamate moiety, and a hydroxyethylamino substituent, which contribute to its reactivity and utility in organic synthesis.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives has been explored in several studies. For instance, the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate was achieved using lipase-catalyzed transesterification, leading to optically pure enantiomers . Another study reported the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate through a three-step process involving acylation, nucleophilic substitution, and reduction, with an overall yield of 81% . These methods highlight the versatility of tert-butyl carbamate derivatives in organic synthesis.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can vary depending on the substituents attached to the carbamate nitrogen. For example, the molecular structures of tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates were found to be similar despite variations in substituents, with layered structures created from hydrogen bonds . The crystal and molecular structure of another derivative was characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding .

Chemical Reactions Analysis

tert-Butyl carbamate derivatives participate in various chemical reactions. They can act as intermediates in the formation of cyclic carbamates , serve as N-(Boc

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Wu (2011) discusses the synthesis of tert-butyl carbamate derivatives, highlighting their chemical reactions and yield rates in various conditions (Wu, 2011).
    • Zhao et al. (2017) established a rapid synthetic method for tert-butyl carbamate as an intermediate in biologically active compounds (Zhao, Guo, Lan, & Xu, 2017).
    • Piovan et al. (2011) researched the enzymatic kinetic resolution of tert-butyl carbamate, exploring its potential in producing chiral organoselenanes and organotelluranes (Piovan, Pasquini, & Andrade, 2011).
  • Crystallographic and Structural Analysis :

    • Oku et al. (2004) presented crystallographic studies on tert-butyl carbamate derivatives, contributing to understanding their molecular structure and interactions (Oku, Naito, Yamada, & Katakai, 2004).
  • Application in Synthesis of Biologically Active Molecules :

    • Sakaitani and Ohfune (1990) discussed the use of tert-butyl carbamate in the transformation of amino protecting groups, which is crucial in the synthesis of various bioactive molecules (Sakaitani & Ohfune, 1990).
    • Ghosh et al. (2017) utilized tert-butyl carbamate in the enantioselective synthesis of inhibitors, showcasing its role in developing novel pharmaceuticals (Ghosh, Cárdenas, & Brindisi, 2017).
  • Advancements in Organic Synthesis Techniques :

    • Kant et al. (2015) provided insights into the synthesis of tert-butyl carbamate derivatives and their applications in organic synthesis, especially in the preparation of complex organic compounds (Kant, Singh, & Agarwal, 2015).

Safety And Hazards

The compound has several hazard statements including H302, H315, H318, H335 . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

properties

IUPAC Name

tert-butyl N-[2-(2-hydroxyethylamino)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O3/c1-9(2,3)14-8(13)11-5-4-10-6-7-12/h10,12H,4-7H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBBCRUTQUIXBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448807
Record name tert-Butyl {2-[(2-hydroxyethyl)amino]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-((2-hydroxyethyl)amino)ethyl)carbamate

CAS RN

208577-84-8
Record name tert-Butyl {2-[(2-hydroxyethyl)amino]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-{2-[(2-hydroxyethyl)amino]ethyl}carbamate
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